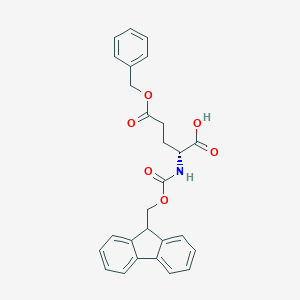

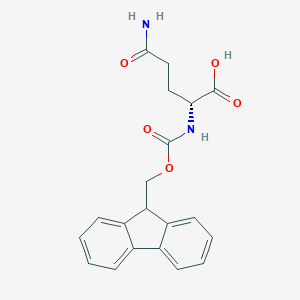

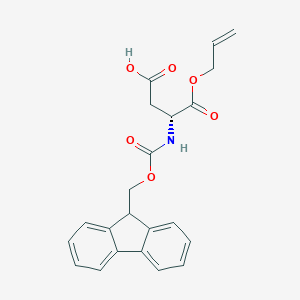

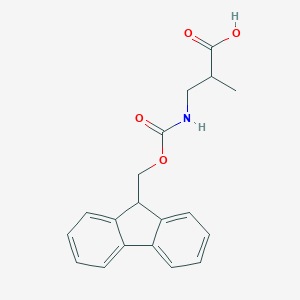

Fmoc-D-Asp-OAll

Übersicht

Beschreibung

Fmoc-D-Asp-OAll is an intermediate used in the synthesis of some biologically active molecules . It is an amino acid building block used in peptide synthesis .

Synthesis Analysis

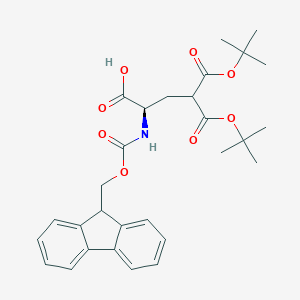

Fmoc-Asp-OAll is used in peptide synthesis . The α-allyl ester can be selectively removed in the presence of Fmoc- and tBu-based protecting groups by treatment with Pd (Ph 3 P) 4 / CHCl 3 /AcOH/NMM . This facilitates the synthesis of branched esters, amides, lactones, and lactams incorporating an aspartyl unit .Molecular Structure Analysis

The molecular weight of this compound is 395.41 g/mol . The Hill formula for this compound is C22H21NO6 .Chemical Reactions Analysis

Fmoc-Asp (OAll)-OH is an amino acid building block used in peptide synthesis . The α-allyl ester can be selectively removed in the presence of Fmoc- and tBu-based protecting groups by treatment with Pd (Ph 3 P) 4 / CHCl 3 /AcOH/NMM .Physical and Chemical Properties Analysis

This compound appears as a white to slight yellow to beige powder . It is clearly soluble in 1 mmole in 2 ml DMF .Wissenschaftliche Forschungsanwendungen

Peptidsynthese

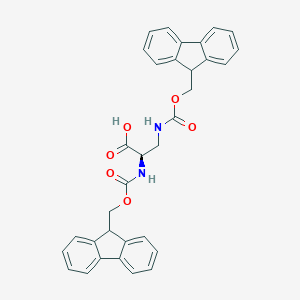

Fmoc-D-Asp-OAll: wird hauptsächlich bei der Synthese von Peptiden verwendet. Es ist eine geschützte Form der Aminosäure Asparaginsäure, die die sequentielle Addition von Aminosäuren zur Bildung einer Peptidkette ermöglicht . Die Fmoc-Gruppe (9-Fluorenylmethyloxycarbonyl) schützt die Aminogruppe während der Synthese, und die OAll-Gruppe (Allylester) schützt die Carboxylgruppe der Seitenkette. Dieser doppelte Schutz ist entscheidend für die Synthese komplexer Peptide, insbesondere wenn spezifische Modifikationen oder zyklische Strukturen erforderlich sind .

Festphasensynthese von Peptiden (SPPS)

Im Bereich der SPPS wird this compound aufgrund seiner Effizienz und Stabilität eingesetzt. Die Fmoc-Gruppe kann durch milde Basenbehandlung entfernt werden, was mit den Bedingungen der Festphasensynthese verträglich ist. Dies macht es zu einem wichtigen Reagenz für die Synthese von Peptiden auf einem festen Träger und optimiert die Produktion von therapeutischen Peptiden und Proteinen .

Orthogonale Schutzstrategien

Orthogonaler Schutz ist eine Technik, bei der verschiedene Schutzgruppen unabhängig voneinander entfernt werden können. Die Schutzgruppen von this compound können selektiv entfernt werden, ohne andere funktionelle Gruppen innerhalb des Peptids zu beeinflussen. Dies ist besonders nützlich bei der Synthese von Peptiden, die Seitenkettenmodifikationen oder die Einarbeitung nicht-natürlicher Aminosäuren erfordern .

Synthese von zyklischen Peptiden

Zyklische Peptide haben aufgrund ihrer Stabilität und ihres Potenzials als Therapeutika Interesse geweckt. This compound kann verwendet werden, um Seitenketten-zu-Schwanz- oder Seitenketten-zu-Seitenketten-Cyclisierungen einzuführen. Die Allylestergruppe kann selektiv entschützt werden, um die gewünschte zyklische Struktur zu bilden, was für die Aktivität und Stabilität des Peptids wichtig ist .

Medizinische Chemie

In der medizinischen Chemie wird this compound verwendet, um Peptide zu erzeugen, die die Struktur und Funktion natürlicher Peptide oder Proteine nachahmen können. Diese synthetischen Peptide können als Inhibitoren, Agonisten oder Antagonisten biologischer Pfade wirken und sind somit wertvolle Werkzeuge für die Wirkstoffforschung und -entwicklung .

Biokonjugation

Biokonjugation beinhaltet die Anbindung eines Biomoleküls an ein anderes Molekül, was die Eigenschaften von Arzneimitteln verbessern kann. Die geschützte Seitenkette von this compound kann verwendet werden, um verschiedene funktionelle Gruppen oder Sonden an das Peptid zu binden, wodurch die Erstellung gezielter Medikamente oder diagnostischer Werkzeuge ermöglicht wird .

Wirkmechanismus

Target of Action

Fmoc-D-Asp-OAll, also known as Fmoc-L-aspartic acid 1-allyl ester , is primarily used as a building block in peptide synthesis . Its primary targets are the peptide chains that are being synthesized. It is used to add an aspartic acid residue to the peptide chain during the synthesis process .

Mode of Action

This compound interacts with its targets (peptide chains) through a process known as Fmoc solid-phase peptide synthesis . In this process, the Fmoc group of this compound is removed, allowing the aspartic acid residue to be added to the growing peptide chain . The allyl ester group (OAll) in the compound is orthogonally protected, which means it can be selectively removed in the presence of Fmoc- and tBu-based protecting groups . This facilitates the synthesis of branched esters, amides, lactones, and lactams incorporating an aspartyl unit .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in peptide synthesis. By adding aspartic acid residues to peptide chains, this compound can influence the structure and function of the synthesized peptides .

Result of Action

The result of this compound’s action is the successful addition of aspartic acid residues to peptide chains during the synthesis process . This can influence the properties of the synthesized peptides, potentially affecting their biological activity, stability, and interactions with other molecules.

Action Environment

The action of this compound is influenced by the specific conditions of the peptide synthesis process. Factors such as temperature, pH, and the presence of other reagents can affect its efficacy and stability . For example, it is typically stored at a temperature between 2-8°C .

Safety and Hazards

Avoid dust formation. Avoid breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Fmoc-D-Asp-OAll plays a crucial role in biochemical reactions, particularly in the synthesis of peptides It interacts with various enzymes, proteins, and other biomolecules during this process

Molecular Mechanism

The molecular mechanism of this compound involves its role as a building block in peptide synthesis It exerts its effects at the molecular level through its incorporation into peptides, potentially influencing the function of these peptides

Eigenschaften

IUPAC Name |

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-prop-2-enoxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO6/c1-2-11-28-21(26)19(12-20(24)25)23-22(27)29-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h2-10,18-19H,1,11-13H2,(H,23,27)(H,24,25)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJMVIWUCCRKNHY-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)C(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC(=O)[C@@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40427378 | |

| Record name | Fmoc-D-Asp-OAll | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204246-17-3 | |

| Record name | Fmoc-D-Asp-OAll | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,4S)-4-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B557664.png)